N-(3-benzoylphenyl)-2-chloropropanamide
Description
N-(3-Benzoylphenyl)-2-chloropropanamide is an amide derivative featuring a benzoyl group at the 3-position of the phenyl ring and a 2-chloropropanamide moiety. This compound combines aromatic and halogenated functionalities, which are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-benzoylphenyl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-9-5-8-13(10-14)15(19)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSVFCCFNCSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Key Findings and Implications
Role of Benzoylphenyl Group : Enhances lipophilicity and target engagement, critical for lipid regulation and anticancer activity.
Chlorine in Propanamide : Improves metabolic stability and electronic properties, as seen in analogs like N-(3-chlorophenethyl) derivatives .
Synthetic Flexibility : Modular synthesis allows for substitution at both phenyl and propanamide positions, enabling tailored bioactivity.
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